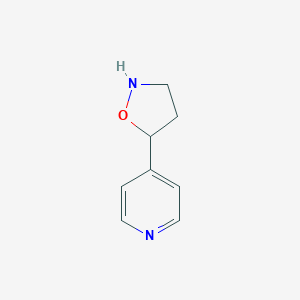

5-(Pyridin-4-yl)isoxazolidine

Description

Significance of Isoxazolidine (B1194047) Scaffolds in Heterocyclic Chemistry

The isoxazolidine ring, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in organic synthesis. acs.orgnih.govresearchgate.net Its significance stems from several key attributes:

Stereochemical Complexity: The isoxazolidine ring possesses multiple stereocenters, allowing for the creation of a diverse array of stereoisomers. This is crucial for developing molecules with specific three-dimensional orientations required for biological activity.

Synthetic Versatility: Isoxazolidines are commonly synthesized via 1,3-dipolar cycloaddition reactions between nitrones and alkenes. nih.govwikipedia.org This method is highly efficient and allows for the introduction of a wide variety of substituents.

Biological Mimicry: The isoxazolidine scaffold can act as a mimic for other important biological structures, such as nucleosides, amino acids, and carbohydrates. acs.orgnih.gov This mimicry enables the design of molecules that can interact with biological pathways in novel ways.

Precursor to Other Functional Groups: The N-O bond within the isoxazolidine ring can be readily cleaved to yield valuable 1,3-aminoalcohols, which are important intermediates in the synthesis of various natural products and pharmaceuticals. wikipedia.org

The inherent reactivity and structural diversity of the isoxazolidine scaffold have led to its incorporation into compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

Rationale for Pyridine (B92270) Substitution at the C-5 Position of the Isoxazolidine Ring

The introduction of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, onto the isoxazolidine scaffold at the C-5 position is a deliberate synthetic strategy. nih.gov The pyridine moiety imparts several advantageous properties:

Enhanced Biological Activity: The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, often leading to improved potency and efficacy. nih.govrsc.org

Improved Physicochemical Properties: The presence of the pyridine ring can influence a molecule's solubility, metabolic stability, and cell permeability, all of which are critical factors in drug development. nih.gov For instance, replacing a phenyl group with a pyridine ring has been shown to significantly improve the metabolic stability of certain compounds. nih.gov

Diverse Biological Targets: Pyridine-containing compounds have been found to interact with a wide range of biological targets, including enzymes and receptors, and are features of many FDA-approved drugs. rsc.orgnih.gov They are prevalent in drugs used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov

Overview of Academic Research Trajectories for 5-(Pyridin-4-yl)isoxazolidine

Academic research on this compound and related structures has followed several key trajectories:

Synthesis and Characterization: A primary focus has been on the development of efficient and stereoselective synthetic routes to these compounds. pleiades.onlineresearchgate.net Researchers have explored various catalytic systems and reaction conditions to control the stereochemical outcome of the cycloaddition reaction. Spectroscopic techniques like NMR and mass spectrometry are crucial for the structural elucidation of the resulting products. ontosight.ai

Exploration of Biological Activity: A significant body of research is dedicated to evaluating the biological potential of pyridine-substituted isoxazolidines. researchgate.netnih.govnih.gov This includes screening for a wide range of activities, such as antifungal, antibacterial, and anticancer properties. nih.govnih.gov For example, a related compound, 3-[5-(4-chlorophenyl)-2,3-dimethyl-3-isoxazolidinyl]pyridine (SYP-Z048), has demonstrated potent fungicidal activity. nih.gov

Development of Novel Hybrids and Derivatives: Researchers are actively creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties, such as coumarins or triazoles, to explore synergistic effects and novel therapeutic applications. mdpi.compreprints.org

Coordination Chemistry: The pyridine nitrogen atom provides a coordination site for metal ions, leading to research into the synthesis and characterization of metal complexes of pyridine-substituted isoxazolidines. pleiades.onlineresearchgate.net These complexes may exhibit unique catalytic or biological properties.

The following table provides a summary of key research findings related to pyridine-substituted isoxazolidines:

| Research Focus | Key Findings |

| Synthesis | 1,3-dipolar cycloaddition of nitrones with vinylpyridines is a common synthetic route. wikipedia.org |

| Biological Activity | Derivatives have shown potential as antifungal, antibacterial, and anticancer agents. researchgate.netnih.govnih.govnih.gov |

| Structural Elucidation | NMR and X-ray crystallography are used to determine the stereochemistry of the isoxazolidine ring. researchgate.net |

| Hybrid Molecules | Combination with other pharmacophores like coumarin (B35378) and triazole is an active area of investigation. mdpi.compreprints.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

132287-05-9 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

5-pyridin-4-yl-1,2-oxazolidine |

InChI |

InChI=1S/C8H10N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-5,8,10H,3,6H2 |

InChI Key |

FGHMPXHKKGUXHJ-UHFFFAOYSA-N |

SMILES |

C1CNOC1C2=CC=NC=C2 |

Canonical SMILES |

C1CNOC1C2=CC=NC=C2 |

Synonyms |

Pyridine, 4-(5-isoxazolidinyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyridin 4 Yl Isoxazolidine and Analogous Pyridin Substituted Isoxazolidines

1,3-Dipolar Cycloaddition Reactions

The synthesis of the isoxazolidine (B1194047) ring, particularly as a mimic of ribose in medicinal chemistry, is frequently achieved with high regio-, stereo-, and enantioselectivity through the 1,3-dipolar cycloaddition methodology. researchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.orgrasayanjournal.co.in For the synthesis of isoxazolidines, the most crucial variant of this reaction is the nitrone-olefin cycloaddition. researchgate.netwikipedia.org

Nitrone-Olefin Cycloadditions for Isoxazolidine Ring Formation

The [3+2] cycloaddition between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is a concerted, pericyclic process that stands as one of the most effective methods for constructing the isoxazolidine skeleton. wikipedia.orgrsc.org This reaction creates a new C-C and a new C-O bond simultaneously, functionalizing the alkene. rsc.org The resulting N-O bond in the isoxazolidine ring can be readily cleaved, making these compounds versatile intermediates for further synthetic transformations, such as the production of 1,3-aminoalcohols. wikipedia.orgmdpi.com

The versatility of this reaction allows for the introduction of the pyridine (B92270) moiety at various positions on the isoxazolidine ring by incorporating it into either the nitrone or the olefin component.

One major strategy for synthesizing pyridin-substituted isoxazolidines involves the use of a nitrone where the pyridine ring is attached to the carbon atom of the C=N-O dipole. These pyridyl-derived nitrones can be prepared by condensing the corresponding pyridine-carboxaldehyde with an N-substituted hydroxylamine (B1172632). nih.govresearchgate.net

For instance, N-benzyl-C-(2-pyridyl)nitrone has been synthesized and reacted with various dipolarophiles. nih.govresearchgate.net Similarly, a theoretical study has explored the reaction of C-(pyridin-3-yl)-N-phenylnitrone with 2-propen-1-ol, which yields a potent antinociceptive isoxazolidine derivative. scispace.com The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can influence the electronic properties of the nitrone, but studies suggest it does not cause significant changes in the global indices that govern reactivity. scispace.com

The reaction of these pyridyl-nitrones with various alkenes, such as allyl alcohol or methyl acrylate (B77674), proceeds to form the corresponding 3-pyridyl-isoxazolidines. nih.govresearchgate.net The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the alkene dipolarophile.

| Dipolarophile | Product(s) | Regioselectivity (3,5- vs 3,4-) | Diastereoselectivity (cis:trans) | Notes |

|---|---|---|---|---|

| Vinyl Acetate (B1210297) | 2-benzyl-3-(pyridin-2-yl)-5-acetoxyisoxazolidine | 3,5-isomer only | cis favored | Reaction with an electron-rich alkene. |

| Allyl Alcohol | (2-benzyl-3-(pyridin-2-yl)isoxazolidin-5-yl)methanol | 3,5-isomer only | cis favored | Reaction with an electron-rich alkene. |

| Methyl Acrylate | Methyl 2-benzyl-3-(pyridin-2-yl)isoxazolidine-4-carboxylate and Methyl 2-benzyl-3-(pyridin-2-yl)isoxazolidine-5-carboxylate | Mainly 3,5-isomer with minor 3,4-isomer | trans favored (for 3,5-isomer) | Reaction with an electron-poor alkene. |

An alternative and equally viable approach involves using an olefin that bears a pyridin-4-yl substituent as the dipolarophile. In this scenario, the pyridine ring is introduced via the alkene component of the cycloaddition.

A notable example is the use of β-fluoroalkylated α,β-unsaturated 2-pyridylsulfones as activated olefins. nih.gov These compounds undergo highly efficient diastereo- and enantioselective 1,3-dipolar cycloadditions with a variety of aromatic and aliphatic nitrones. The presence of the 2-pyridylsulfone group activates the double bond for cycloaddition. nih.gov While this example uses a 2-pyridylsulfone, the principle extends to other pyridyl-substituted olefins where the pyridine ring influences the electronic nature of the dipolarophile. The reaction of these pyridyl-activated olefins with nitrones in the presence of a chiral catalyst system can lead to optically pure fluoroalkylated isoxazolidines containing a pyridine moiety. nih.gov

The utility of the nitrone-olefin cycloaddition is significantly enhanced by its predictable control over regioselectivity and stereoselectivity. These outcomes are governed by a combination of steric and electronic factors, which can be explained by frontier molecular orbital (FMO) theory. wikipedia.orgrsc.orgchim.it

Regioselectivity in these reactions determines whether a 4-substituted or 5-substituted isoxazolidine is formed. wikipedia.org

Normal Electron Demand: In reactions with electron-rich or electron-neutral alkenes, the cycloaddition is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone. This interaction favors the formation of the 5-substituted isoxazolidine . wikipedia.orgrasayanjournal.co.in

Inverse Electron Demand: When the alkene is electron-poor (e.g., conjugated to an electron-withdrawing group), the dominant interaction is between the HOMO of the nitrone and the LUMO of the dipolarophile. This pathway leads preferentially to the 4-substituted isoxazolidine . wikipedia.orgrsc.org

In many cases involving pyridyl-nitrones and common alkenes, the 3,5-disubstituted regioisomer is the major product. nih.gov However, with strongly electron-deficient olefins, the formation of 3,4-disubstituted isomers can be observed. nih.gov

When new stereocenters are formed during the cycloaddition, the diastereoselectivity becomes a critical consideration. This is determined by the relative orientation of the nitrone and the dipolarophile in the transition state, commonly described as endo or exo approaches. nih.govchim.it

The stereochemical outcome is often linked to the electronic nature of the dipolarophile:

Exo Approach: With electron-rich alkenes, an exo approach is often preferred, leading to the formation of cis adducts (substituents on the same side of the ring). nih.gov

Endo Approach: With electron-poor alkenes, the transition state favors an endo approach, resulting in the formation of trans adducts (substituents on opposite sides of the ring). nih.gov

For example, the reaction of N-benzyl-C-(2-pyridyl)nitrone with electron-rich vinyl acetate yields the cis adduct preferentially, while the reaction with electron-poor methyl acrylate favors the trans adduct. nih.gov

Achieving enantiopure pyridin-substituted isoxazolidines is of paramount importance for their potential applications in medicinal chemistry. Asymmetric induction in 1,3-dipolar cycloadditions is typically achieved using two main strategies: the use of chiral catalysts or the incorporation of chiral auxiliaries. chim.itthieme-connect.com

Chiral Catalysis: The use of a chiral Lewis acid catalyst is a highly efficient method for achieving enantioselectivity. chim.it These catalysts coordinate to either the nitrone or the dipolarophile, creating a chiral environment that directs the approach of the other reactant, leading to the preferential formation of one enantiomer.

A prominent example is the reaction of β-fluoroalkylated α,β-unsaturated 2-pyridylsulfones with nitrones, which can be catalyzed by a chiral Ni(II)/bis(oxazoline) complex. nih.gov This system allows for the synthesis of a wide array of optically pure fluoroalkylated isoxazolidines with high diastereo- and enantioselectivity. nih.gov The choice of catalyst, ligand, solvent, and temperature are all crucial parameters that can be fine-tuned to optimize the enantiomeric excess (ee). nih.gov

| Nitrone | Olefin | Catalyst System | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| C-Phenyl-N-methylnitrone | (E)-3,3,3-trifluoro-1-(pyridin-2-ylsulfonyl)prop-1-ene | Ni(II)/Bis(oxazoline) | 98 | >99:1 | 99 |

| C,N-Diphenylnitrone | (E)-3,3,3-trifluoro-1-(pyridin-2-ylsulfonyl)prop-1-ene | Ni(II)/Bis(oxazoline) | 98 | >99:1 | 99 |

| C-Mesityl-N-methylnitrone | (E)-3,3,3-trifluoro-1-(pyridin-2-ylsulfonyl)prop-1-ene | Ni(II)/Bis(oxazoline) | 93 | >99:1 | 98 |

Chiral Auxiliaries: An alternative method involves attaching a chiral auxiliary to one of the reactants. thieme-connect.com The steric hindrance and electronic influence of the auxiliary block one face of the reactant, forcing the cycloaddition to occur from the less hindered side. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. This strategy has been successfully applied in the stereoselective synthesis of bicyclic isoxazolidines, where a camphor-derived chiral auxiliary directed the outcome of an intramolecular cycloaddition. thieme-connect.com

Catalytic Approaches in 1,3-Dipolar Cycloaddition

Catalysis plays a pivotal role in overcoming the kinetic barriers and controlling the regio- and stereoselectivity of 1,3-dipolar cycloadditions between nitrones and alkenes. The use of metal complexes and small organic molecules can activate the reacting partners, often leading to milder reaction conditions, higher yields, and access to specific stereoisomers.

Metal-Catalyzed Systems (e.g., Ni(II), Pd(II), Cu(II), Mn(III))

Transition metal catalysts are widely employed to facilitate the [3+2] cycloaddition of nitrones and alkenes. These catalysts typically function as Lewis acids, coordinating to the nitrone or the dipolarophile to lower the energy of the frontier molecular orbitals, thereby accelerating the reaction and influencing its stereochemical outcome.

Nickel(II) Catalysis: Chiral Ni(II) complexes have proven effective in catalyzing asymmetric 1,3-dipolar cycloadditions. For instance, a complex of Ni(ClO₄)₂ with a chiral bis(oxazoline) ligand catalyzes the reaction between β-fluoroalkylated α,β-unsaturated 2-pyridylsulfones and various nitrones. thieme-connect.com The presence of the 2-pyridyl group on the sulfone is crucial for achieving high enantioinduction, as it coordinates with the nickel catalyst, helping to create a rigid chiral environment for the cycloaddition. thieme-connect.com This method yields highly functionalized, chiral fluoroalkylated isoxazolidines with excellent diastereo- and enantioselectivities. thieme-connect.com In other work, Ni(II) perchlorate (B79767) hexahydrate has been used as a catalyst for the rapid (10 min) and highly regioselective (100%) cycloaddition of C,N-diarylnitrones to an electron-deficient 3,5-dimethylacryloylpyrazole olefin, affording 4-substituted isoxazolidines in yields up to 99%. nih.gov

Palladium(II) Catalysis: Palladium catalysis offers a distinct strategy for isoxazolidine synthesis that diverges from the traditional nitrone-alkene cycloaddition. A notable approach involves the Pd-catalyzed carboetherification of N-butenyl hydroxylamine derivatives with aryl bromides. nih.gov This method constructs the isoxazolidine ring by forming the O1-C5 and a C5-Aryl bond in a single step. nih.govrsc.org The reaction is thought to proceed via an intramolecular alkene insertion into a palladium alkoxyamine intermediate. nih.gov This strategy provides access to isoxazolidine stereoisomers that are not readily accessible through standard [3+2] cycloaddition methods. nih.govrsc.org For example, Pd(OAc)₂ combined with a phosphine (B1218219) ligand like DPE-Phos or Xu-Phos can effectively catalyze the reaction between N-benzyl-protected butenyl hydroxylamines and various aryl bromides. nih.govrsc.org

Copper(II) Catalysis: Copper catalysts are versatile and have been utilized in several ways to synthesize isoxazolidines. Chiral bidentate bis(imine)–Cu(II) triflate complexes, for example, catalyze the asymmetric 1,3-dipolar cycloaddition of nitrones with electron-deficient alkenes like 3-(2-alkenoyl)-1,3-oxazolidin-2-ones. psu.edu These reactions can be performed at room temperature in environmentally benign solvents like aqueous ethanol. psu.edu Another strategy involves the copper-catalyzed intramolecular alkene aminooxygenation of N-sulfonyl-O-butenyl hydroxylamines, which provides methyleneoxy-substituted isoxazolidines in excellent yields and diastereoselectivities.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ni(ClO₄)₂ / Chiral Bis(oxazoline) | Nitrones + β-Fluoroalkylated α,β-Unsaturated 2-Pyridylsulfones | Chiral Fluoroalkylated Isoxazolidines | High diastereo- and enantioselectivity; 2-pyridyl group is crucial for induction. | thieme-connect.com |

| Ni(ClO₄)₂·6H₂O | C,N-Diarylnitrones + Acryloylpyrazole Olefin | 4-Substituted Isoxazolidines | 100% regioselectivity, high yield (up to 99%), rapid reaction (10 min). | nih.gov |

| Pd(OAc)₂ / DPE-Phos or Xu-Phos | N-Butenyl Hydroxylamines + Aryl Bromides | 5-Arylmethyl Isoxazolidines | Forms O1-C5 and C5-Ar bonds; accesses unique stereoisomers. | nih.govrsc.org |

| Bis(imine)–Cu(II) Triflate Complex | Nitrones + Alkenoyl Oxazolidinones | Chiral Isoxazolidines | Asymmetric synthesis in green solvents (aq. ethanol). | psu.edu |

Organocatalysis and Asymmetric Inductions

Organocatalysis has surfaced as a powerful, metal-free alternative for synthesizing chiral isoxazolidines. These reactions often rely on the formation of transient, activated species through the interaction of a substrate with a small chiral organic molecule.

A prominent strategy involves the use of chiral primary amines or their salts as catalysts. researchgate.netrsc.org These catalysts react with α,β-unsaturated aldehydes to form a transient iminium ion. This activation lowers the LUMO of the dipolarophile, facilitating the [3+2] cycloaddition with a nitrone. This approach provides a straightforward protocol for fused bicyclic isoxazolidine derivatives with multiple stereogenic centers, often with high diastereo- and enantioselectivities. researchgate.net For instance, chiral primary amine catalysts have been shown to be effective in the reaction between enones and nitrones. researchgate.net

Similarly, chiral imidazolidinones, often used as their hydrochloride salts, have been successfully applied to the highly enantioselective 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated aldehydes. psu.edu The catalytic cycle also proceeds via iminium ion formation, activating the aldehyde towards the cycloaddition.

| Catalyst Type | Reactants | Activation Mode | Key Features | Reference |

|---|---|---|---|---|

| Chiral Primary Amines | Nitrones + Enones/α,β-Unsaturated Aldehydes | Iminium Ion Formation | Good to excellent diastereo- and enantioselectivities for fused bicyclic isoxazolidines. | researchgate.net |

| Chiral Imidazolidinone Salts | Nitrones + α,β-Unsaturated Aldehydes | Iminium Ion Formation | Highly enantioselective; metal-free conditions. | psu.edu |

Photoredox and Electrochemical Methods

Visible-light photoredox catalysis offers a modern, sustainable approach for initiating reactions under mild conditions. These methods utilize a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive intermediates.

For isoxazolidine synthesis, photoredox catalysis can be used to generate nitrone intermediates in situ. One such method describes the [3+2] cycloaddition of oxaziridines with alkynes, where visible-light photoredox catalysis is believed to generate a nitrone from the oxaziridine (B8769555) via a SET mechanism. researchgate.net

Another innovative strategy involves the ortho-alkylation of pyridine N-oxides with electron-rich alkenes, mediated by a visible-light photocatalyst like Mes-Acr⁺ BF₄⁻ in an acidic medium. researchgate.net While this specific reaction leads to ortho-alkylated pyridines through C-C bond cleavage, the underlying principle of generating reactive species from pyridine N-oxides under photoredox conditions is highly relevant. researchgate.net The reaction proceeds through a single-electron transfer from the excited photocatalyst to the alkene, forming a radical cation that couples with the pyridine N-oxide. researchgate.net This opens avenues for novel cascade reactions that could potentially be adapted for isoxazolidine ring formation.

| Catalyst | Reactants | Intermediate Generation | Product Type | Reference |

|---|---|---|---|---|

| Not specified (Visible-light) | Oxaziridines + Alkynes | In situ nitrone generation via SET | 4-Isoxazolines | researchgate.net |

| Mes-Acr⁺ BF₄⁻ | Pyridine N-Oxides + Alkenes | Alkene radical cation coupling with N-oxide | ortho-Alkylated Pyridines | researchgate.net |

Nitrile Oxide Cycloadditions

The [3+2] cycloaddition of nitrile oxides with alkenes is a classical and highly effective method for constructing the isoxazole (B147169) or isoxazoline (B3343090) ring, which are closely related to isoxazolidines and can be precursors to them. A key challenge is the instability of nitrile oxides, which necessitates their generation in situ. researchgate.netresearchgate.net

In Situ Generation of Pyridyl Nitrile Oxides

Pyridyl-substituted nitrile oxides can be generated immediately prior to their use in cycloaddition reactions through several methods. The most common precursors are pyridine aldoximes.

One effective method is the oxidation of pyridine aldoximes using hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). mdpi.comresearchgate.net For example, reacting a picolinaldehyde oxime with PIDA in a solvent like methanol (B129727) generates the corresponding pyridine-carbonitrile oxide, which can be immediately trapped by a dipolarophile present in the reaction mixture. researchgate.net Other oxidants like manganese dioxide (MnO₂) and even mild reagents like mercuric acetate have also been employed for this transformation. researchgate.netqu.edu.sa

Another classical route is the dehydrohalogenation of hydroximoyl chlorides. This involves treating the corresponding pyridine aldoxime with a chlorinating agent (e.g., N-chlorosuccinimide) to form the hydroximoyl chloride, which is then treated with a base (e.g., triethylamine) to eliminate HCl and furnish the nitrile oxide. nih.gov

Reaction with Alkenes for Isoxazolidine Formation

Once the pyridyl nitrile oxide is generated in situ, it readily undergoes a 1,3-dipolar cycloaddition with an alkene dipolarophile. researchgate.netmdpi.com This reaction is typically highly regioselective. The reaction of an unsymmetrical alkene with a nitrile oxide can theoretically yield two regioisomers (4-substituted or 5-substituted isoxazolines). The outcome is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the regiochemistry. mdpi.com

For instance, the 1,3-dipolar cycloaddition of in situ-generated substituted benzonitrile (B105546) oxides to 4-vinylpyridine (B31050) has been shown to produce isoxazoline-pyridine hybrids. mdpi.com Similarly, propionitrile (B127096) oxide reacts with cis- and trans-disubstituted alkenes derived from isopropylidene-D-glyceraldehyde, demonstrating the applicability of this method to stereochemically complex systems. nih.gov The resulting isoxazoline (a dihydroisoxazole) can be considered a close analogue or direct precursor to the fully saturated isoxazolidine ring, which can often be obtained via subsequent reduction.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful approach to construct the isoxazolidine ring. These methods involve the formation of a key bond within a single molecule that already contains the necessary atoms for the heterocyclic ring.

Cyclization of Unsaturated Hydroxylamines

A prominent method for synthesizing isoxazolidines is the cyclization of unsaturated hydroxylamines. acs.orgacs.org This strategy is based on the intramolecular reaction between a hydroxylamine functional group and a carbon-carbon double or triple bond within the same molecule. acs.orgnih.gov The specific geometry and substitution pattern of the unsaturated hydroxylamine precursor can influence the stereochemical outcome of the resulting isoxazolidine.

The general approach involves preparing an unsaturated hydroxylamine, which can then be induced to cyclize. For instance, N-linked unsaturated nitrones, derived from hydroxylamines bearing an alkene moiety, can undergo intramolecular cycloaddition to form bridged isoxazolidines. rsc.org The reaction conditions for these cyclizations can vary, sometimes requiring thermal induction or the use of catalysts to facilitate the ring closure.

A study on the synthesis of N-alkyl and N-aryl isoxazolidines highlights the intramolecular N-O bond formation from variously substituted 3-(4-trifluoromethyl-2-nitrobenzenesulfonamido)alkyl silylperoxides. nih.govbohrium.com The cyclization of these precursors is dependent on steric factors, with primary systems cyclizing directly upon cleavage of a sulfonamide protecting group. nih.gov Secondary silyl (B83357) peroxides, however, often require heating in the presence of hexafluoroisopropanol after the initial deprotection step to achieve cyclization. acs.org

| Precursor Type | Cyclization Condition | Product | Reference |

| Primary 3-(4-trifluoromethyl-2-nitrobenzenesulfonamido)alkyl silylperoxides | Thiolate-mediated sulfonamide cleavage | Isoxazolidine | nih.gov |

| Secondary 3-(4-trifluoromethyl-2-nitrobenzenesulfonamido)alkyl silylperoxides | Desulfonylation followed by heating with hexafluoroisopropanol | Isoxazolidine | acs.org |

| N-linked unsaturated nitrones | Thermal induction or catalysis | Bridged Isoxazolidine | rsc.org |

Electrophilic and Palladium-Mediated Cyclizations

Electrophilic and palladium-mediated cyclizations offer alternative and often highly efficient routes to isoxazolidines. acs.orgresearchgate.net These methods introduce functionality and control over the cyclization process that can be advantageous for creating complex molecular architectures.

Electrophilic cyclization involves the attack of an internal nucleophile, such as the oxygen of a hydroxylamine, onto an alkene that has been activated by an external electrophile. This approach has been successfully used for the synthesis of a variety of heterocyclic compounds. iastate.edu

Palladium-catalyzed cyclizations are particularly versatile. acs.orgresearchgate.net For example, palladium catalysts can facilitate the carboamination and carboetherification of alkenes, processes that can be adapted for the synthesis of isoxazolidines. organic-chemistry.org These reactions involve the addition of a carbon and a nitrogen or oxygen atom across a double bond in a single, catalyzed step. The choice of ligands, such as S-Phos, can be crucial in these transformations, influencing the reaction's efficiency and preventing undesired side reactions like N-arylation. organic-chemistry.org

| Cyclization Type | Key Features | Catalyst/Reagent | Reference |

| Electrophilic Cyclization | Activation of an alkene by an external electrophile. | General Electrophiles | iastate.edu |

| Palladium-Mediated Carboamination/Carboetherification | Addition of C-N or C-O bond across an alkene. | Pd(OAc)₂ with S-Phos ligand | organic-chemistry.org |

Derivatization from Precursor Heterocycles

Another major synthetic avenue involves the modification of pre-existing heterocyclic rings to form the desired pyridin-substituted isoxazolidines. This can be achieved through transformations of related heterocycles like isoxazolines or isoxazolones, or through more complex ring rearrangement reactions.

Transformations from Isoxazolines or Isoxazolones

Isoxazolines and isoxazolones serve as valuable precursors for the synthesis of isoxazolidines. These transformations typically involve reduction of the isoxazoline or isoxazolone ring. For instance, the synthesis of 4-[(dimethylamino)methylene]-3-(4-pyridinyl)-5(4H)-isoxazolone has been reported, which could potentially be a precursor to 5-(pyridin-4-yl)isoxazolidine derivatives through reduction.

The synthesis of isoxazolines themselves is well-established, often proceeding through 1,3-dipolar cycloaddition reactions. mdpi.com For example, the reaction of nitrile oxides with alkenes is a common method for constructing the isoxazoline ring. mdpi.com These isoxazolines can then be subjected to reduction to yield the corresponding isoxazolidines. Similarly, the synthesis of isoxazole/isoquinolinone hybrids has been achieved, which can be further modified. mdpi.commdpi.com

A study describes the synthesis of novel isoxazoline and isoxazolidine derivatives from isoxazoles. researchgate.net Specifically, 5-methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole and its pyridin-4-yl analogue, when activated, react with bis(trimethylsilyl)ketene acetals to form tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones, demonstrating the transformation of a pyridine-substituted precursor. researchgate.net The synthesis of coumarin-isoxazole-pyridine hybrids has also been documented, where a 3-(pyridin-4-yl)isoxazole moiety is present. preprints.org

| Precursor | Transformation | Product | Reference |

| 4-[(Dimethylamino)methylene]-3-(4-pyridinyl)-5(4H)-isoxazolone | Potential Reduction | This compound derivative | |

| Isoxazoline | Reduction | Isoxazolidine | mdpi.com |

| 5-Methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole | Reaction with bis(trimethylsilyl)ketene acetals | Tetrahydrooxino[3,4-c]pyridine | researchgate.net |

| 5-Methyl-2-(pyridin-4-yl)-4,5-dihydrooxazole | Reaction with bis(trimethylsilyl)ketene acetals | Tetrahydrofuro[3,2-b]pyridin-2-one | researchgate.net |

Ring Rearrangements of Pyridine-Containing Intermediates

Ring rearrangements offer a conceptually different approach to pyridin-substituted isoxazolidines. These reactions involve the skeletal reorganization of a starting ring system to form the target heterocycle.

One such strategy is the rhodium carbenoid-induced ring expansion of isoxazoles. nih.govorganic-chemistry.org This method allows for the synthesis of highly functionalized pyridines from isoxazoles. While the primary product is a pyridine, the mechanism involves the formation of a dihydropyridine (B1217469) intermediate, which highlights the potential for accessing related reduced heterocyclic systems. nih.gov The reaction proceeds through the initial formation of an ylide intermediate from the isoxazole and a rhodium carbenoid, followed by rearrangement. nih.gov

Another relevant rearrangement is the Boulton–Katritzky rearrangement. A method has been developed for the synthesis of isoxazolo[4,5-b]pyridines, which can then undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl acs.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.org While this does not directly yield an isoxazolidine, it demonstrates a ring rearrangement of a pyridine-fused isoxazole system.

Furthermore, the reaction of 2,6-disubstituted 4-(2-oxoalkylidene)pyrans with hydroxylamine can lead to either substituted Δ2-isoxazolines or pyridine N-oxides, showcasing a competitive reaction pathway where a pyridine-containing starting material can be transformed into an isoxazoline. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 5 Pyridin 4 Yl Isoxazolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 5-(pyridin-4-yl)isoxazolidine derivatives is no exception. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, detailed insights into the proton and carbon environments, their connectivity, and the three-dimensional structure can be obtained.

The ¹H and ¹³C NMR spectra of this compound derivatives provide characteristic signals for the protons and carbons of both the isoxazolidine (B1194047) and pyridine (B92270) rings. The chemical shifts (δ) of these signals are influenced by the electronic environment of each nucleus, providing valuable information about the molecular structure.

For the isoxazolidine ring, the protons at positions 3, 4, and 5 (H-3, H-4, and H-5) typically appear in the upfield region of the ¹H NMR spectrum. For instance, in some derivatives, the signals for the H-4 protons can be observed at distinct chemical shifts, indicating their diastereotopic nature, while the H-5 proton, being adjacent to the pyridine ring, will have a characteristic chemical shift. The ¹³C NMR spectrum will show corresponding signals for the C-3, C-4, and C-5 carbons of the isoxazolidine ring.

The pyridine moiety exhibits characteristic signals in the aromatic region of the NMR spectra. In the ¹H NMR spectrum, the protons of the pyridine ring typically appear as doublets or multiplets, with their chemical shifts depending on their position relative to the nitrogen atom and the isoxazolidine substituent. The ¹³C NMR spectrum will show signals for the carbons of the pyridine ring in the downfield region, characteristic of aromatic systems.

The specific chemical shifts can vary depending on the substituents present on the isoxazolidine and pyridine rings, as well as the solvent used for the NMR measurement. Detailed analysis of these chemical shifts is crucial for the initial structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Please note that the following table is a compilation of representative data from various sources and specific values may vary for the exact parent compound.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isoxazolidine Moiety | ||

| H-3 | 3.95 - 4.32 nih.govrasayanjournal.co.in | 46 heteroletters.org |

| H-4α | 2.25 - 3.65 heteroletters.org | 37.88 - 45 heteroletters.orgmdpi.com |

| H-4β | 2.25 - 3.90 heteroletters.org | 37.88 - 45 heteroletters.orgmdpi.com |

| H-5 | 4.60 - 5.20 heteroletters.orgmdpi.com | 78.63 - 85 heteroletters.orgmdpi.com |

| Pyridine Moiety | ||

| H-2', H-6' | 8.51 - 8.68 nih.govrsc.org | 150.67 heteroletters.org |

| H-3', H-5' | 7.18 - 7.46 heteroletters.orgrsc.org | 120 - 125 heteroletters.org |

| Substituents | ||

| N-CH₃ | 2.26 - 2.94 rsc.org | 33.42 - 41.0 nih.gov |

| C=O (substituent) | - | 161.48 - 172.2 mdpi.comacs.org |

This table is for illustrative purposes and actual values can differ based on specific derivatives and experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound derivatives, a variety of 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For the isoxazolidine ring, COSY spectra would show cross-peaks between H-3 and H-4, and between H-4 and H-5, confirming the connectivity within the five-membered ring. iucr.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate protons directly to the carbons they are attached to. mdpi.comuvic.ca This is essential for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to H-5 would show a correlation to the C-5 carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different parts of the molecule. For instance, an HMBC correlation between the H-5 proton of the isoxazolidine ring and the carbons of the pyridine ring would confirm the attachment point of the two rings.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) : These experiments identify protons that are close to each other in space, regardless of whether they are bonded. nih.goviucr.org This is crucial for determining the relative stereochemistry of the substituents on the isoxazolidine ring. For example, a NOESY correlation between the H-3 and H-5 protons would suggest that they are on the same face of the isoxazolidine ring (a cis relationship).

The combined application of these 2D NMR techniques provides a detailed and unambiguous picture of the molecular structure of this compound derivatives. mdpi.comuu.nl

The vicinal coupling constants (³JHH) between protons on adjacent carbons in the ¹H NMR spectrum are highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining the conformation and relative configuration of the isoxazolidine ring.

The isoxazolidine ring is not planar and adopts a puckered conformation, often an envelope or a twisted-envelope conformation. iucr.org The magnitude of the coupling constants between H-3, H-4, and H-5 can provide information about the preferred conformation of the ring and the cis or trans relationship of the substituents. For example, a large coupling constant between two vicinal protons (typically 8-10 Hz) suggests a dihedral angle close to 180° (anti-periplanar), while a small coupling constant (typically 0-3 Hz) suggests a dihedral angle close to 90° (syn-clinal).

By carefully analyzing the coupling constants, researchers can deduce the relative stereochemistry of the substituents at C-3 and C-5. rasayanjournal.co.inpsu.edu For instance, the coupling constant between H-3 and H-4 can help determine the relative orientation of the substituent at C-3, while the coupling constant between H-4 and H-5 can provide information about the substituent at C-5. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

C-H stretching : Bands for aromatic C-H stretching of the pyridine ring are typically observed around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the isoxazolidine ring appears in the region of 3000-2850 cm⁻¹.

C=N stretching : The C=N stretching vibration of the pyridine ring can be found in the 1610-1580 cm⁻¹ region. mdpi.com

C=C stretching : Aromatic C=C stretching vibrations of the pyridine ring typically appear as a series of bands in the 1600-1450 cm⁻¹ range.

C-O stretching : The C-O stretching vibration of the isoxazolidine ring is expected in the 1260-1000 cm⁻¹ region.

N-O stretching : The N-O stretching vibration within the isoxazolidine ring can also be observed, typically in the 900-800 cm⁻¹ range.

The presence of other functional groups, such as a carbonyl group (C=O) from a substituent, would give rise to a strong absorption band in the 1750-1650 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecule, and thus its molecular formula. csic.esumb.edu

For a this compound derivative, HRMS can confirm the presence of nitrogen and oxygen atoms and provide the exact number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. This information is crucial for confirming the identity of a newly synthesized compound and for distinguishing between isomers. The experimentally determined mass is compared to the calculated mass for a proposed molecular formula, and a small mass error (typically <5 ppm) provides strong evidence for the correctness of the assigned formula. nih.govresearchgate.net

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR and other spectroscopic techniques provide valuable information about the connectivity and relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute and relative configuration of a chiral molecule in the solid state. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern can be used to construct a three-dimensional model of the molecule, showing the precise spatial arrangement of all atoms. beilstein-journals.org

For a chiral this compound derivative, X-ray crystallography can unambiguously determine the cis or trans relationship of the substituents on the isoxazolidine ring and the absolute configuration at the chiral centers (if the crystal is non-centrosymmetric and anomalous dispersion is used). This technique has been used to confirm the structures of various isoxazolidine derivatives, providing a solid foundation for the interpretation of data from other spectroscopic methods. iucr.orgeurjchem.com

Theoretical and Computational Investigations of 5 Pyridin 4 Yl Isoxazolidine Chemistry

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity, particularly in pericyclic reactions like the 32CA. wikipedia.orglibretexts.org Reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orglibretexts.org The smaller the energy gap between the interacting HOMO and LUMO, the more favorable the reaction. imperial.ac.uk

In the context of isoxazolidine (B1194047) formation, the reaction involves the HOMO of the alkene (dipolarophile) and the LUMO of the nitrone (1,3-dipole), or vice versa. DFT calculations are used to determine the energies of these frontier orbitals. For the cycloaddition leading to phosphonated isoxazolidines, analysis of the HOMO-LUMO gaps indicated an "inverse-electron demand" reaction, where the dominant interaction is between the HOMO of the nitrone and the LUMO of the alkene. semanticscholar.org This FMO analysis, supported by DFT energy calculations, helps to rationalize the observed reactivity and regioselectivity. semanticscholar.orgslideshare.net

Electron Localization Function (ELF) and Conceptual DFT Indices for Bonding Analysis and Electronic Flux

To gain deeper insight into the electronic changes during the reaction, advanced computational tools such as the Electron Localization Function (ELF) and Conceptual DFT are employed.

ELF provides a topological analysis of electron density, mapping out regions of covalent bonds and lone pairs. scispace.comresearchgate.net For the C-(pyridin-3-yl)-N-phenylnitrone reactant, ELF analysis confirmed its zwitterionic nature and the absence of any pseudoradical character. scispace.comresearchgate.net By analyzing the ELF along the reaction coordinate, a "Bonding Evolution Theory" (BET) study can be performed, which precisely details the sequence of bond-breaking and bond-forming events, showing that C-C bond formation precedes C-O bond formation in the asynchronous transition state. scispace.com

Conceptual DFT provides a set of reactivity indices that quantify the electronic character of the reactants. researchgate.net Indices such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) are calculated from the energies of the frontier orbitals. scispace.comresearchgate.net These indices successfully predict the non-polar character of the cycloaddition reaction. scispace.comresearchgate.net Furthermore, local indices, such as local nucleophilicity, can pinpoint the most reactive sites within a molecule, correctly predicting that the carbon atom of the nitrone will bond to the more nucleophilic carbon of the alkene, thus explaining the observed regioselectivity. semanticscholar.org The Global Electron Density Transfer (GEDT) calculated at the transition state can also be used to quantify the polar character of the reaction. scispace.comresearchgate.net

Molecular Dynamics Simulations on Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations can reveal the accessible conformational landscapes, flexibility, and intermolecular interactions of 5-(Pyridin-4-yl)isoxazolidine, particularly in a biological environment. nih.govrsc.org

For related isoxazolidine derivatives, MD simulations have been used to investigate their binding stability within protein active sites. nih.govresearchgate.net By simulating the ligand-protein complex over tens to hundreds of nanoseconds, researchers can monitor conformational changes and key intermolecular interactions, such as hydrogen bonds. nih.govresearchgate.net The stability of the system is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's position over time. nih.gov A stable RMSD profile suggests that the ligand maintains a consistent binding pose. nih.gov Such simulations are crucial in structure-based drug design to validate docking results and understand the dynamic nature of the ligand-receptor interactions. nih.govrsc.org

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations have emerged as a powerful tool for elucidating the electronic structure and predicting the spectroscopic properties of novel chemical entities. In the context of this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the principal methods employed to provide a detailed understanding of its molecular properties. These computational investigations are crucial for rationalizing experimental observations and for guiding the design of new derivatives with tailored characteristics.

The geometry of the this compound molecule is initially optimized using DFT methods, often with the B3LYP functional and a suitable basis set such as 6-31G(d,p). dergipark.org.trresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The accuracy of the optimized geometry is often validated by comparing calculated parameters with experimental data from X-ray crystallography for analogous compounds. bohrium.com

A fundamental aspect of the electronic structure analysis is the examination of the frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical in determining the chemical reactivity, kinetic stability, and electronic transport properties of the molecule. dergipark.org.trresearchgate.net A smaller energy gap is generally associated with higher chemical reactivity and is indicative of the potential for intramolecular charge transfer (ICT), which can significantly influence the molecule's optical and electronic properties. nih.gov For this compound, the HOMO is typically localized on the electron-rich isoxazolidine ring, while the LUMO is often centered on the electron-deficient pyridine (B92270) moiety, facilitating ICT upon electronic excitation.

Molecular electrostatic potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.net The MEP map identifies the electrophilic and nucleophilic sites within the molecule, with red regions indicating areas of high electron density (prone to electrophilic attack) and blue regions representing areas of low electron density (prone to nucleophilic attack). For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the isoxazolidine ring are expected to be electron-rich sites, while the hydrogen atoms of the pyridine ring would be electron-deficient.

The prediction of spectroscopic properties is primarily achieved through TD-DFT calculations. researchgate.net These calculations can simulate the UV-Visible absorption spectrum by determining the electronic transition energies and oscillator strengths. The calculated absorption maxima (λmax) can then be compared with experimental spectra to validate the computational methodology. The nature of the electronic transitions, such as n→π* or π→π*, can also be assigned based on the molecular orbitals involved. Similarly, vibrational frequencies from theoretical infrared (IR) and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure and vibrational modes. researchgate.net

The following tables present hypothetical yet representative data for this compound, based on computational studies of similar isoxazolidine and pyridine derivatives found in the literature. dergipark.org.trresearchgate.netarabjchem.org

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| $E_{HOMO}$ (eV) | -6.58 |

| $E_{LUMO}$ (eV) | -1.25 |

| Energy Gap (ΔE) (eV) | 5.33 |

| Dipole Moment (μ) (Debye) | 3.42 |

| Electronegativity (χ) | 3.915 |

| Chemical Hardness (η) | 2.665 |

| Chemical Softness (S) | 0.188 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Transition |

|---|---|---|

| Calculated λmax (nm) | 275 | π→π* |

| Oscillator Strength (f) | 0.18 | - |

Chemical Transformations and Derivatization Reactions of 5 Pyridin 4 Yl Isoxazolidine

N-O Bond Cleavage Reactions

A key feature of the isoxazolidine (B1194047) ring is the labile N-O bond, which can be selectively cleaved under various conditions to yield valuable synthetic intermediates. mdpi.comnih.gov

Reductive Ring Opening to β-Amino Alcohols

The reductive cleavage of the N-O bond in 5-(pyridin-4-yl)isoxazolidine derivatives is a well-established method for the synthesis of β-amino alcohols. researchgate.netnih.gov These motifs are important structural components in many biologically active compounds and chiral auxiliaries. nih.gov

A common method for this transformation is catalytic hydrogenation. researchgate.net For instance, pyridyl-isoxazolidines can be reductively cleaved using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source like ammonium (B1175870) formate (B1220265) in a methanol-THF solvent system at ambient temperature. researchgate.net This method provides a facile route to β³- and β²,³-amino alcohols and avoids the use of hazardous hydrogen gas and expensive equipment. researchgate.net The substitution pattern on the isoxazolidine ring can influence the torsional angles of the resulting amino alcohols. researchgate.net

Another approach involves the use of zinc in aqueous acetic acid, which effectively cleaves the N-O bond to furnish 1,3-amino alcohols. researchgate.net The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome. The synthesis of γ-amino alcohols, another important class of compounds, can also be achieved from isoxazolidine precursors through similar reductive ring-opening strategies. nih.govrsc.orgacs.org

Table 1: Reductive Ring Opening of Pyridyl-Isoxazolidines

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Substituted Pyridyl-isoxazolidines | Pd/C, Ammonium Formate, Methanol-THF, Ambient Temp. | β³- and β²,³-Amino Alcohols | researchgate.net |

| Isoxazolidines | Zinc, Aqueous Acetic Acid | 1,3-Amino Alcohols | researchgate.net |

Stereochemical Implications of N-O Bond Cleavage in Pyridyl Isoxazolidines

The stereochemistry of the starting pyridyl isoxazolidine plays a crucial role in determining the stereochemical outcome of the resulting amino alcohol after N-O bond cleavage. The 1,3-dipolar cycloaddition reactions used to synthesize isoxazolidines often proceed with a high degree of regio- and stereoselectivity, yielding specific diastereomers. researchgate.netresearchgate.net

For example, the reaction of C-(3-pyridyl)-N-phenylnitrone with certain dipolarophiles can lead to the formation of syn-5-substituted-3-(3-pyridyl)-isoxazolidines. researchgate.net The subsequent reductive cleavage of the N-O bond in these stereochemically defined isoxazolidines allows for the synthesis of stereochemically pure β-amino alcohols. The stereoselectivity of the ring opening is often high, preserving the stereochemical information from the isoxazolidine precursor. nih.govrsc.org

The development of diastereoselective methods for the synthesis of γ-amino alcohols from isoxazolidines is also an active area of research. nih.govrsc.orgresearchgate.net These methods often rely on the substrate-controlled or catalyst-controlled stereoselective reduction of the isoxazolidine ring. For instance, palladium-catalyzed carboetherification reactions can produce cis-3,5-disubstituted isoxazolidines, which are precursors to specific stereoisomers of 1,3-amino alcohols. nih.govnih.govresearchgate.net The stereochemical outcome can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions. researchgate.net

Functional Group Interconversions on the Isoxazolidine Ring

Beyond N-O bond cleavage, the isoxazolidine ring can undergo various functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions

The isoxazolidine ring can be susceptible to nucleophilic attack, leading to ring-opening or substitution reactions. For example, intramolecular nucleophilic substitution has been observed in certain isoxazolidine systems. nih.gov While direct nucleophilic substitution on the this compound ring itself is not extensively detailed in the provided context, the general reactivity of isoxazolidines suggests this possibility. The presence of the pyridyl group might influence the reactivity of the isoxazolidine ring towards nucleophiles.

Alkylation and Acylation Studies at Different Ring Positions

The nitrogen atom of the isoxazolidine ring can be a site for alkylation and acylation reactions. These reactions are important for introducing diverse substituents and modifying the properties of the molecule. The literature describes N-alkylation and N-acylation of various isoxazolidine derivatives. researchgate.net For instance, N-debenzylation of an N-benzylisoxazolidine followed by protection with a Troc group demonstrates the feasibility of modifying the nitrogen substituent. beilstein-journals.org

Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. plymouth.ac.uk While these reactions are typically associated with aromatic systems, analogous transformations on the isoxazolidine ring, particularly at the nitrogen atom, are plausible. The specific conditions for such reactions on this compound would need to be experimentally determined.

Rearrangement Reactions (e.g., Thermic Ring Contraction, Nef-type Reactions)

Isoxazolidines can undergo various rearrangement reactions, leading to the formation of different heterocyclic systems. One notable example is the thermic ring contraction of spirocyclopropane isoxazolidines to form β-lactams. acs.orgnih.gov This type of rearrangement highlights the synthetic versatility of the isoxazolidine scaffold. acs.org Another documented rearrangement is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.orgnih.gov

The Nef reaction, which converts a nitro group to a carbonyl group, and related Meyer reactions can sometimes be "interrupted" by internal nucleophiles, leading to rearranged products. researchgate.net While a direct Nef-type reaction on this compound is not explicitly described, the chemical principles suggest that under specific conditions, the isoxazolidine ring could potentially participate in or influence such rearrangements, especially if precursors with nitro groups are used in their synthesis. rsc.org

Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring in this compound offers a site for a variety of chemical modifications, including functionalization of the ring itself and coordination with metal centers. These reactions are pivotal for tuning the molecule's properties for various applications.

Direct functionalization of the pyridine ring is often challenging due to its electron-deficient nature, a consequence of the electronegative nitrogen atom. beilstein-journals.orgrsc.orgnih.gov This inherent low reactivity of the pyridine ring system can impede electrophilic aromatic substitution reactions. beilstein-journals.org Furthermore, the lone pair of electrons on the nitrogen atom can interact with Lewis acids, which can further deactivate the ring towards electrophilic attack. beilstein-journals.org

Despite these challenges, several strategies have been developed for the C-H functionalization of pyridine and its derivatives, which could potentially be applied to this compound. Transition-metal catalysis, in particular, has emerged as a powerful tool for the direct and selective modification of the pyridine scaffold. rsc.orgnih.gov Methodologies utilizing metals such as palladium, rhodium, and copper have been reported for the alkylation, arylation, and alkenylation of pyridine rings. beilstein-journals.org For instance, palladium-catalyzed C-H alkylation of pyridine N-oxides has been demonstrated, offering a potential route for derivatization. beilstein-journals.org

Another approach involves the use of rare-earth metal catalysts. For example, yttrium complexes have been shown to catalyze the aminoalkylation of pyridine through a proposed mechanism involving the formation of a pyridyl species followed by imine insertion. beilstein-journals.org While specific examples of the derivatization of the pyridine ring in this compound are not extensively documented in the literature, these general methods for pyridine functionalization represent plausible pathways for creating a diverse range of analogs.

The nitrogen atom of the pyridine ring in this compound provides a classic coordination site for metal ions, enabling the formation of a variety of metal complexes. Research into pyridine-substituted isoxazolidines has demonstrated their ability to act as ligands for transition metals such as palladium(II) and zinc(II). researchgate.net

Studies on 5-pyridinesubstituted N-methyl isoxazolidines, including a 4-(2-methyl-3-phenylisoxazolidin-5-yl)pyridine derivative, have shown that these molecules can coordinate to metal centers in different ways. They can act as monodentate ligands, coordinating solely through the pyridine nitrogen, or as bidentate ligands, where both the pyridine nitrogen and another atom from the isoxazolidine ring (either the nitrogen or oxygen) are involved in binding to the metal. researchgate.net The specific coordination mode can be influenced by the metal ion, the other ligands present, and the stoichiometry of the reaction.

The formation of these metal complexes is significant as it can be used for the purification and separation of isoxazolidine isomers and may impart novel biological or catalytic properties to the resulting coordination compounds. researchgate.net A few representative examples of Pd(II) and Zn(II) complexes with pyridine-substituted isoxazolidines have been prepared and characterized using techniques such as NMR spectroscopy. researchgate.net

Table 1: Investigated Metal Complexes of Pyridine-Substituted Isoxazolidines

| Ligand | Metal Center | Coordination Mode |

|---|---|---|

| 2-(2-methyl-3-phenyl-isoxazolidin-5-yl)pyridine | Pd(II), Zn(II) | Bidentate (N,N- or O,N-), Monodentate (N-pyridine) |

| 2-(2-methyl-3-ferrocenyl-isoxazolidin-5-yl)pyridine | Pd(II), Zn(II) | Bidentate (N,N- or O,N-), Monodentate (N-pyridine) |

| 4-(2-methyl-3-phenyl-isoxazolidin-5-yl)pyridine | Pd(II), Zn(II) | Bidentate (N,N- or O,N-), Monodentate (N-pyridine) |

Advanced Applications of 5 Pyridin 4 Yl Isoxazolidine in Organic Synthesis

Role as Versatile Synthetic Intermediates in Multi-Step Synthesis

The isoxazolidine (B1194047) ring system is widely recognized as an influential building block and a multipurpose intermediate in organic synthesis. researchgate.net This versatility stems from the N-O bond, which can be cleaved under various reductive conditions to unmask a 1,3-amino alcohol functionality. This transformation provides a strategic pathway to important organic molecules from readily accessible isoxazolidine precursors. researchgate.net

The 5-(pyridin-4-yl)isoxazolidine scaffold, in particular, serves as a key intermediate in cascade reactions and multi-step synthetic sequences. For instance, copper-catalyzed triple cascade reactions have been developed to construct complex bicyclic isoxazolidines in a single pot with high diastereoselectivity. pkusz.edu.cn These processes often involve the in situ generation of a nitrone from precursors like nitrosobenzene (B162901) and an olefin, followed by a [3+2] cycloaddition. pkusz.edu.cn The copper catalyst can play multiple roles, acting as a Lewis acid for both an initial ene reaction and the final cycloaddition, as well as facilitating aerobic oxidation. pkusz.edu.cn

Furthermore, the isoxazolidine ring can be a precursor to other heterocyclic systems. Hydrogenolysis of the N-O bond in isoxazolidine-5-carboxylates, for example, releases an amino group which can then undergo spontaneous intramolecular cyclization to form γ-lactam analogues. mdpi.com This strategy highlights the role of the isoxazolidine as a masked precursor for more complex heterocyclic structures.

Table 1: Examples of Reactions Using Isoxazolidine Intermediates This table is interactive. Click on the headers to sort.

| Precursor | Reagents and Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Isoxazolidine (general) | Zn/AcOH | γ-Amino alcohol | Reductive ring-opening to reveal 1,3-amino alcohol functionality. | pkusz.edu.cn |

| Allylbenzene, Nitrosobenzene, N-methylmaleimide | Cu(OAc)₂, Air | Bicyclic isoxazolidine | One-pot triple cascade synthesis. | pkusz.edu.cn |

Scaffold for Complex Molecule Synthesis (e.g., Natural Product Mimics)

The isoxazolidine framework is a privileged structure that serves as a fundamental scaffold for mimicking a variety of natural building blocks, including amino acids, carbohydrates, and nucleosides. researchgate.net This mimicry is crucial in medicinal chemistry and drug development, where isoxazolidine-containing compounds have demonstrated a wide range of biological activities. researchgate.net The this compound structure, combining the isoxazolidine's conformational flexibility with the hydrogen bonding capabilities of the pyridine (B92270) ring, is particularly well-suited for this purpose.

Its application as a scaffold is prominent in the synthesis of nucleoside analogues, where the isoxazolidine ring replaces the furanose or ribose moiety of natural nucleosides. researchgate.netnih.gov This substitution can confer enhanced stability against enzymatic degradation and introduce novel structural features for biological recognition. semanticscholar.org For instance, the synthesis of C-nucleosides, where a non-hydrolyzable C-C bond connects the isoxazolidine "sugar" to a nucleobase mimic, exemplifies the use of this scaffold to create robust natural product mimics. semanticscholar.orgmdpi.com These complex structures are often pursued for their potential as antiviral or antitumor agents. researchgate.netmdpi.com

Development of Novel Heterocyclic Systems Incorporating the this compound Motif

The inherent reactivity of the this compound core allows for its elaboration into more complex, often fused or linked, heterocyclic systems. Synthetic chemists have developed various strategies to build upon this motif, leading to novel molecular architectures.

One approach involves the transformation of the isoxazolidine ring itself. As mentioned, reductive N-O bond cleavage followed by intramolecular cyclization can convert isoxazolidines into γ-lactams, effectively transforming a five-membered N,O-heterocycle into a five-membered N-heterocycle (a lactam). mdpi.com

Another strategy involves using the intact isoxazolidine-pyridine core as a building block for larger assemblies. For example, coumarin-isoxazole-pyridine hybrids have been synthesized. preprints.org In these structures, a pyridyl-isoxazole unit is linked to a coumarin (B35378) core via an ether linkage, demonstrating how the initial motif can be integrated into polyheterocyclic systems. preprints.org Similarly, the synthesis of 3-(pyridin-4-yl)-5-(thieno[2,3-d]pyrimidin-6-yl)-4,5-dihydroisoxazole showcases the connection of the pyridyl-isoxazoline scaffold to another complex heterocycle, a thienopyrimidine. heteroletters.org These examples underscore the utility of the this compound unit as a versatile component for constructing diverse and complex heterocyclic frameworks.

Table 2: Synthesis of Novel Heterocyclic Systems This table is interactive. Click on the headers to sort.

| Starting Motif | Reaction Type | Resulting System | Key Transformation | Reference |

|---|---|---|---|---|

| Pyridyl-isoxazolidine | Cycloaddition/Condensation | Pyridyl-thieno[2,3-d]pyrimidine-isoxazoline | Formation of a chalcone-like intermediate followed by cyclization with hydroxylamine (B1172632). | heteroletters.org |

| Pyridyl-isoxazole | Etherification | Coumarin-isoxazole-pyridine hybrid | Linking of a pyridyl-isoxazole alcohol to a hydroxycoumarin. | preprints.org |

Design of C-Nucleoside Analogues

A significant application of the this compound scaffold is in the design and synthesis of C-nucleoside analogues. beilstein-journals.org In these molecules, the isoxazolidine ring acts as a mimic of the ribose sugar found in natural nucleosides. nih.govmdpi.com The defining feature of C-nucleosides is the carbon-carbon bond that links the sugar mimic to the nucleobase or its analogue, which replaces the more labile C-N glycosidic bond of natural N-nucleosides. semanticscholar.orgbeilstein-journals.org This C-C linkage imparts greater hydrolytic and enzymatic stability. semanticscholar.org

The synthesis of these analogues often relies on 1,3-dipolar cycloaddition reactions. semanticscholar.org For example, a phosphonated nitrone can be reacted with a vinyl-substituted 1,2,3-triazole (acting as a universal base mimic) to produce 3-phosphonated 5-(1H-1,2,3-triazol-4-yl)isoxazolidines. semanticscholar.org Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to rationalize the high regio- and stereoselectivity observed in these cycloadditions. semanticscholar.orgscispace.com

Numerous isoxazolidine-based C-nucleosides have been synthesized where the C5 position of the isoxazolidine is linked to a heterocyclic system like a 1,2,3-triazole. semanticscholar.orgmdpi.com These compounds are investigated for their potential as antiviral and antitumor agents, leveraging the structural stability of the C-nucleoside design and the biological potential of the isoxazolidine scaffold. mdpi.comnih.govsemanticscholar.org

Table 3: Selected C-Nucleoside Analogues Based on the Isoxazolidine Scaffold This table is interactive. Click on the headers to sort.

| Isoxazolidine Analogue | Base Mimic | Synthetic Method | Potential Application | Reference |

|---|---|---|---|---|

| 3-Hydroxymethyl-5-(1H-1,2,3-triazol-4-yl)isoxazolidine | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Anticancer (Thyroid, Glioblastoma) | mdpi.com |

| 3-Phosphonated 5-(1H-1,2,3-triazol-4-yl)isoxazolidine | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Antiviral, Antitumor | semanticscholar.org |

Development of Catalysts and Ligands Utilizing the this compound Structure

The structural elements of this compound—specifically, the nitrogen atom of the pyridine ring and the heteroatoms of the isoxazolidine ring—provide potential coordination sites for metal ions. This has led to the exploration of these compounds as ligands in coordination chemistry and catalysis.

Studies on 5-pyridinesubstituted N-methyl isoxazolidines have shown that they can form complexes with metals such as palladium(II) and zinc(II). iucr.org Depending on the specific structure and reaction conditions, these compounds can act as either monodentate or bidentate ligands. iucr.org In one crystallographically characterized example, a palladium(II) complex, trans-[PdCl₂(L)PEt₃] (where L is 2-(2-methyl-3-ferrocenyl-isoxazolidin-5-yl)-pyridine), the ligand coordinates in a monodentate fashion solely through the pyridine nitrogen atom. iucr.org The ability to act as a ligand opens up possibilities for using these scaffolds in metal-catalyzed transformations, where the ligand can influence the catalyst's reactivity and selectivity. The chiral nature of many isoxazolidine derivatives further suggests their potential application in asymmetric catalysis. acs.org

Q & A

Basic: What synthetic methodologies are most effective for producing 5-(Pyridin-4-yl)isoxazolidine with high purity and yield?

Methodological Answer:

The synthesis of this compound typically involves [3+2] cycloaddition reactions between nitrones and alkenes or alkynes. To optimize yield and purity:

- Use factorial design experiments to test variables like reaction temperature, solvent polarity, and catalyst loading .

- Employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization) to isolate the compound from byproducts.

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Advanced: How do electronic and steric effects of the pyridinyl substituent influence the compound’s reactivity in heterocyclic functionalization?

Methodological Answer:

The pyridinyl group introduces electron-withdrawing effects, which can polarize the isoxazolidine ring and direct regioselectivity in reactions like nucleophilic substitutions or cross-couplings. To analyze this:

- Perform density functional theory (DFT) calculations to map electron density and frontier molecular orbitals .

- Compare reactivity with analogs (e.g., 5-(Pyridin-3-yl)isoxazolidine) using kinetic studies under controlled conditions.

- Use X-ray crystallography (as in ) to correlate steric hindrance with reaction outcomes .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks. N NMR can resolve isoxazolidine ring nitrogen hybridization.

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=N stretch in isoxazolidine at ~1650 cm).

- Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation, as demonstrated in analogous pyridinyl-oxadiazole systems .

Advanced: How can discrepancies in reported biological activities of isoxazolidine derivatives be systematically addressed?

Methodological Answer:

Contradictions often arise from variations in assay protocols or compound purity. To resolve these:

- Standardize biological testing using validated in vitro models (e.g., MIC assays for antimicrobial activity, as in ) .

- Conduct stability studies under assay conditions (pH, temperature) to rule out degradation artifacts .

- Use high-throughput screening (HTS) to compare activity across multiple derivatives under identical conditions.

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Moisture Sensitivity: Store in a desiccator under inert gas (N or Ar) to prevent hydrolysis of the isoxazolidine ring.

- Temperature: Long-term storage at –20°C minimizes thermal decomposition.

- Light Exposure: Use amber vials to avoid photodegradation, especially if the compound contains photosensitive moieties (e.g., pyridinyl groups) .

Advanced: What computational strategies are effective for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding modes with enzymes or receptors. Validate with experimental data (e.g., IC values).

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100 ns simulations in explicit solvent).

- Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like logP, polar surface area, and H-bonding capacity .

Advanced: How can researchers design experiments to probe the catalytic applications of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliary Integration: Incorporate the compound into organocatalytic systems and test enantioselectivity in reactions like Michael additions.

- Kinetic Resolution: Use racemic substrates and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Theoretical Frameworks: Apply Curtin-Hammett principles to predict rate-determining steps in catalytic cycles .

Basic: What analytical methods are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, even in biological matrices.

- Gas Chromatography (GC): Suitable for volatile derivatives (e.g., silylated compounds).

- UV-Vis Spectroscopy: Use molar absorptivity at λ (~260 nm for pyridinyl absorption) for quantification .

Advanced: How do solvent effects modulate the conformational dynamics of this compound?

Methodological Answer:

- Solvent Polarity Studies: Compare NMR spectra in polar (DMSO) vs. nonpolar (toluene) solvents to assess ring puckering or chair-boat transitions.

- Free Energy Calculations: Use MD simulations with implicit solvent models (e.g., COSMO-RS) to predict preferred conformers.

- Dielectric Constant Correlation: Plot solvent dielectric constant against rotational barriers (from variable-temperature NMR) .

Advanced: What strategies mitigate challenges in synthesizing enantiopure this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products